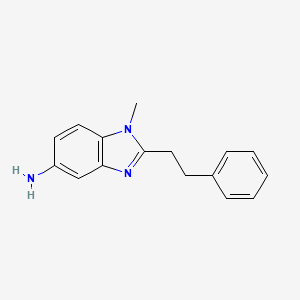

1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine

Description

BenchChem offers high-quality 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H17N3 |

|---|---|

Molecular Weight |

251.33 g/mol |

IUPAC Name |

1-methyl-2-(2-phenylethyl)benzimidazol-5-amine |

InChI |

InChI=1S/C16H17N3/c1-19-15-9-8-13(17)11-14(15)18-16(19)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10,17H2,1H3 |

InChI Key |

CHJQTXXCCOYJJZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N=C1CCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Biological Evaluation of 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine

A Senior Application Scientist's Perspective on Characterizing Novel Benzimidazole Derivatives

Preamble: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Benzimidazole derivatives have been successfully developed into marketed drugs, such as the proton pump inhibitor omeprazole and the anthelmintic agent albendazole.[1]

The specific compound, 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine , is a distinct derivative within this class. While this guide will provide a comprehensive framework for its in vitro characterization, it is important to note that the proposed activities are hypothesized based on the well-documented behavior of the broader benzimidazole family. The following protocols are designed to systematically investigate its potential as a therapeutic agent, focusing primarily on the anticancer activities frequently associated with this scaffold.[5][6] This document serves as a roadmap for researchers, guiding the logical progression from initial cytotoxicity screening to detailed mechanistic elucidation.

Part 1: Hypothesized Mechanisms of Action and Investigational Workflow

Based on extensive literature on benzimidazole derivatives, several potential mechanisms of action can be postulated for 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine.[1][7] A logical, tiered approach is essential to efficiently screen for and characterize these activities.

Potential Anticancer Mechanisms:

-

Disruption of Microtubule Dynamics: Many benzimidazole compounds, such as nocodazole, function as antimitotic agents by inhibiting tubulin polymerization, a critical process for cell division.[1][8][9] This leads to an arrest of the cell cycle in the G2/M phase.[10]

-

Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, a hallmark of effective anticancer agents.[11][12][13]

-

Cell Cycle Arrest: Beyond G2/M arrest from tubulin inhibition, the compound could interfere with cyclin-dependent kinases (CDKs) or other cell cycle checkpoints, halting proliferation at various phases (e.g., G0/G1, S).[14][15]

-

DNA Intercalation: The planar benzimidazole ring system has the potential to insert between DNA base pairs, disrupting DNA replication and transcription and leading to cell death.[16][17]

The following workflow provides a systematic path for investigating these potential activities.

Caption: Proposed experimental workflow for the in vitro characterization.

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the key in vitro experiments. The causality behind experimental choices is explained to ensure a deep understanding of the process.

Tier 1: Cell Viability and Cytotoxicity Assessment (XTT Assay)

Rationale: The initial step is to determine if the compound exhibits cytotoxic effects against cancer cells. The XTT assay is chosen over the traditional MTT assay because its formazan product is water-soluble, eliminating a solubilization step that can introduce variability.[18][19] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[20]

Protocol:

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) in 96-well microtiter plates at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.[18] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and 0.5% DMSO as a vehicle control and wells with medium only as a background control.

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[18]

-

XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate the plate for 2-4 hours at 37°C and 5% CO₂.[18]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[18][20]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

| Cell Line | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| MCF-7 | [Experimental Value] | [Experimental Value] |

| HCT116 | [Experimental Value] | [Experimental Value] |

| A549 | [Experimental Value] | [Experimental Value] |

Tier 2: Mechanistic Assays

If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 10 µM), the next step is to investigate the mechanism of cell death.

Rationale: This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[21] It utilizes a fluorescent dye, propidium iodide (PI), which stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[14][22] This allows for the differentiation of cell populations based on their stage in the cell cycle.[23]

Protocol:

-

Cell Seeding and Treatment: Seed cells (e.g., HCT116) in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. After 24 hours, treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle (DMSO) control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[22] An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Data Presentation:

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control (DMSO) | [Value] | [Value] | [Value] |

| Compound (IC₅₀) | [Value] | [Value] | [Value] |

| Compound (2x IC₅₀) | [Value] | [Value] | [Value] |

Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[11] Propidium Iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[13]

Caption: Key events in apoptosis and corresponding detection assays.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as described for the cell cycle analysis (Protocol 2.2.1, step 1).

-

Cell Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. The results are typically displayed as a quadrant plot:

-

Lower Left (Annexin V- / PI-): Viable cells.

-

Lower Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Upper Left (Annexin V- / PI+): Necrotic cells.

-

Data Presentation:

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control (DMSO) | [Value] | [Value] | [Value] |

| Compound (IC₅₀) | [Value] | [Value] | [Value] |

| Compound (2x IC₅₀) | [Value] | [Value] | [Value] |

Tier 3: Molecular Target Assays

Based on the results from Tier 2, more specific assays can be performed to identify the direct molecular target.

Rationale: If G2/M arrest is observed in the cell cycle analysis, a direct effect on tubulin dynamics is a strong possibility.[10][26] This cell-free assay directly measures the compound's ability to inhibit the polymerization of purified tubulin into microtubules. The polymerization process can be monitored by the increase in absorbance or fluorescence.[8][27]

Protocol:

-

Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute lyophilized, purified porcine tubulin in a general tubulin buffer.

-

Assay Setup: In a 96-well plate, add tubulin solution to wells containing various concentrations of the test compound. Include a positive control (e.g., Nocodazole, an inhibitor) and a negative control (e.g., Paclitaxel, a stabilizer).[8]

-

Initiation of Polymerization: Initiate polymerization by adding a polymerization buffer (containing GTP) and incubating the plate at 37°C.

-

Monitoring: Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60-90 minutes) using a temperature-controlled microplate reader.[8]

-

Data Analysis: Plot absorbance versus time. An inhibitory compound will decrease the rate and extent of polymerization compared to the DMSO control.

Rationale: If the compound induces apoptosis without significant cell cycle arrest, a mechanism like DNA damage could be involved. DNA intercalation can be assessed by several methods. One common technique involves monitoring the change in the viscosity of a DNA solution or by observing the displacement of a fluorescent DNA intercalator like ethidium bromide (EBr). An intercalating agent will unwind the DNA helix, causing an increase in its length and, consequently, its viscosity.[16][28]

Protocol (Fluorescence Displacement):

-

Assay Setup: Prepare a solution of Calf Thymus DNA (CT-DNA) and ethidium bromide in a suitable buffer in a fluorescence cuvette.

-

Baseline Measurement: Measure the fluorescence emission of the DNA-EBr complex (Excitation ~520 nm, Emission ~600 nm). The fluorescence is high when EBr is intercalated.

-

Titration: Add increasing concentrations of the test compound to the cuvette and record the fluorescence spectrum after each addition.

-

Data Analysis: If the test compound intercalates into the DNA, it will displace the EBr, leading to a quenching (decrease) of the fluorescence intensity. The degree of quenching can be used to calculate the binding affinity of the compound to DNA.

Conclusion

This technical guide outlines a rigorous and logical framework for the comprehensive in vitro evaluation of 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine. By progressing through a tiered system of assays—from broad cytotoxicity screening to specific molecular target identification—researchers can efficiently characterize the compound's biological activity. The provided protocols, grounded in established scientific principles and supported by authoritative literature, offer a clear path to elucidating its potential mechanism of action and determining its promise as a candidate for further drug development.

References

- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.

- Cell cycle analysis with flow cytometry and propidium iodide - Abcam.

- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.

- Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US.

- Cell cycle analysis - Wikipedia.

- Cell Cycle Analysis: Flow Cytometry & Imaging Methods - Revvity.

- Analysis of cell cycle by flow cytometry - PubMed - NIH.

- Seven Assays to Detect Apoptosis - CST Blog - Cell Signaling Technology.

- MTT assay - Wikipedia.

- Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed.

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents | Bentham Science Publishers.

- Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed.

- XTT Cell Viability Assay Kit - Biotium.

- Apoptosis Assays - Sigma-Aldrich.

- Synthesis and Anticancer Activity of Novel Benzimidazole and Benzothiazole Derivatives against HepG2 Liver Cancer Cells - Ingenta Connect.

- In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole‐Based Compounds | Semantic Scholar.

- Apoptosis Assays | Thermo Fisher Scientific - US.

- Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH.

- Apoptosis – what assay should I use? - BMG Labtech.

- Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed.

- In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole‐Based Compounds - DOI.

- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - MDPI.

- Anticancer candidate drug design of benzimidazole derivatives. - ResearchGate.

- In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC - NIH.

- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed.

- Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed.

- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - MDPI.

- Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level | Nucleic Acids Research | Oxford Academic.

- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed.

- Intercalation of small molecules into DNA in chromatin is primarily controlled by superhelical constraint - PMC - PubMed Central.

- Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy - PMC - NIH.

- Mechanisms of Small Molecule-DNA Interactions Probed by Single-molecule Force Spectroscopy - CORE.

- Small molecule intercalation with double stranded DNA: implications for normal gene regulation and for predicting the biological efficacy and genotoxicity of drugs and other chemicals - PubMed.

- Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis - MDPI.

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC.

- (PDF) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives - ResearchGate.

- 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed.

- 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk).

- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC.

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - PMC.

- 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC - NIH.

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC.

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. blog.cellsignal.com [blog.cellsignal.com]

- 12. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small molecule intercalation with double stranded DNA: implications for normal gene regulation and for predicting the biological efficacy and genotoxicity of drugs and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. biotium.com [biotium.com]

- 20. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 22. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 23. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]

- 24. Apoptosis Assays [sigmaaldrich.com]

- 25. bmglabtech.com [bmglabtech.com]

- 26. mdpi.com [mdpi.com]

- 27. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Methodological & Application

Preparation of Amides from 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine: An Application Guide for Medicinal Chemistry

Abstract

This comprehensive guide provides detailed protocols and expert insights for the synthesis of amide derivatives from the versatile benzimidazole core, specifically 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine. Amide bond formation is a cornerstone of medicinal chemistry, and the functionalization of this privileged scaffold offers vast opportunities for drug discovery and development.[1][2] This document outlines several robust methodologies, including classical acylation with acid chlorides and modern peptide coupling techniques, to empower researchers in the synthesis of novel molecular entities. Each protocol is accompanied by mechanistic explanations, optimization strategies, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Significance of Benzimidazole Amides in Drug Discovery

The benzimidazole moiety is a prominent heterocyclic scaffold found in a wide array of biologically active compounds and pharmaceuticals.[3][4] Its unique structural features and ability to participate in various biological interactions have made it a "privileged structure" in medicinal chemistry. The introduction of an amide linkage to the benzimidazole core, particularly at the 5-amino position, provides a powerful avenue for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[5] Amide derivatives are associated with a broad spectrum of biological activities, and their synthesis is a frequent and critical transformation in the development of new therapeutic agents.[6][7]

This guide focuses on the practical aspects of converting 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine into a diverse range of amides. We will explore various synthetic strategies, from traditional methods to contemporary coupling reactions, providing detailed, step-by-step protocols suitable for both small-scale library synthesis and larger-scale preparations.

Synthetic Strategies for Amide Formation

The formation of an amide bond from a primary amine and a carboxylic acid is a condensation reaction that typically requires activation of the carboxylic acid moiety.[1] Several classes of reagents have been developed to facilitate this transformation efficiently.[] The choice of method often depends on the nature of the carboxylic acid, the stability of the starting materials, and the desired scale of the reaction.

Herein, we detail two of the most reliable and widely used methods for the preparation of amides from 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine:

-

Method A: Acylation with Acid Chlorides

-

Method B: Carbodiimide-Mediated Amide Coupling

Method A: Acylation with Acid Chlorides

The reaction of an amine with an acid chloride is a classic and highly effective method for amide synthesis.[][9] This method is often characterized by rapid reaction times and high yields. The high reactivity of acid chlorides, however, necessitates careful control of reaction conditions to avoid side reactions.[10]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[11]

Detailed Experimental Protocol

Materials:

-

1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine (1.0 equiv)

-

Substituted Acid Chloride (1.1 - 1.2 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine (1.0 equiv).

-

Dissolve the amine in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (TEA or DIPEA, 1.5 - 2.0 equiv) to the stirred solution.

-

Slowly add the acid chloride (1.1 - 1.2 equiv) dropwise to the reaction mixture. The addition should be done carefully to control the exothermic reaction.[]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[12]

Troubleshooting and Key Considerations

-

Low Yield: Ensure all reagents and solvents are anhydrous, as acid chlorides are highly sensitive to moisture.[10]

-

Side Products: The formation of diacylated products can occur. Using a slight excess of the amine or slow addition of the acid chloride can minimize this.

-

Base Selection: A non-nucleophilic base like DIPEA is often preferred to avoid competition with the primary amine as a nucleophile.

Method B: Carbodiimide-Mediated Amide Coupling

Carbodiimide-based coupling reagents are among the most widely used for amide bond formation in medicinal chemistry due to their mild reaction conditions and broad functional group tolerance.[1][] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a popular choice because its urea byproduct is water-soluble, facilitating purification.[13] These reactions are often carried out in the presence of an additive like N-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[14][15]

Mechanistic Rationale

The carboxylic acid first reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[16] This intermediate can then be attacked by the amine to form the amide. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct. The addition of HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization, and then reacts with the amine to yield the desired amide.[16]

Diagram 1: General Workflow for Amide Synthesis

Caption: A generalized workflow for the synthesis of amides.

Detailed Experimental Protocol

Materials:

-

1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine (1.0 equiv)

-

Substituted Carboxylic Acid (1.0 - 1.2 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)[16]

-

N-hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)[16]

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[16]

-

Ethyl acetate (EtOAc)

-

1N HCl

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 - 1.2 equiv), 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine (1.0 equiv), and HOBt (1.1 - 1.5 equiv) in anhydrous DMF or DCM.[16]

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.1 - 1.5 equiv) portion-wise to the reaction mixture.[16]

-

Add DIPEA or TEA (2.0 - 3.0 equiv) dropwise.[16]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[16]

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[16]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[12][16]

Troubleshooting and Key Considerations

-

Reagent Equivalents: The exact equivalents of coupling reagents and base may need to be optimized for different substrates.

-

Solvent Choice: DMF is a good solvent for a wide range of substrates, while DCM can be easier to remove during work-up.

-

Purification: The water-soluble urea byproduct from EDC is readily removed during the aqueous work-up.[13] However, residual starting materials and HOBt may require careful chromatographic separation.

Diagram 2: Mechanism of EDC/HOBt Coupling

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Data Summary and Comparison of Methods

| Feature | Method A: Acid Chloride | Method B: EDC/HOBt Coupling |

| Reactivity | High | Moderate to High |

| Reaction Time | Typically 1-4 hours | Typically 12-24 hours |

| Functional Group Tolerance | Moderate | High |

| Byproducts | HCl (neutralized by base) | Water-soluble urea |

| Key Advantage | Rapid and often high-yielding | Mild conditions, broad applicability |

| Key Disadvantage | Sensitive to moisture, less tolerant of sensitive functional groups | Longer reaction times, cost of reagents |

Conclusion

The synthesis of amides from 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine is a critical transformation for the development of novel compounds in medicinal chemistry. This guide has provided detailed, practical protocols for two of the most effective methods: acylation with acid chlorides and EDC/HOBt-mediated coupling. By understanding the underlying mechanisms and key experimental parameters, researchers can confidently and efficiently synthesize a wide range of amide derivatives from this versatile benzimidazole scaffold, paving the way for the discovery of new therapeutic agents.

References

-

Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). PMC. Retrieved from [Link]

-

Methods for amide bond synthesis. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018). Taylor & Francis. Retrieved from [Link]

-

Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. Retrieved from [Link]

-

Chemistry of Amides. (2022). LibreTexts. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

Synthesis and in-vivo evaluation of carbonyl-amide linkage based new benzimidazole derivatives. (n.d.). PubMed. Retrieved from [Link]

-

What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

-

Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Aniline on reaction with acetyl chloride gives: (a) Phenol (b) Acetamide (c) Acetanilide (d) Benzene. (n.d.). Vaia. Retrieved from [Link]

-

N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). PMC. Retrieved from [Link]

-

N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (n.d.). MDPI. Retrieved from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved from [Link]

-

PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. (2015). WIPO Patentscope. Retrieved from [Link]

-

Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]

-

Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

-

Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. (n.d.). ResearchGate. Retrieved from [Link]

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. Retrieved from [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved from [Link]

-

Acylation reaction of 2-aminobenzimidazole. (n.d.). ResearchGate. Retrieved from [Link]

- Preparation method of 5-aminobenzimidazole. (n.d.). Google Patents.

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]

-

New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. (2020). PMC. Retrieved from [Link]

-

Synthetic route for the synthesis of N-phenyl-1H-benzo[d]imidazol-2-amine. (n.d.). ResearchGate. Retrieved from [Link]

-

N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). PubMed. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and in-vivo evaluation of carbonyl-amide linkage based new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 15. peptide.com [peptide.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

solvent selection for dissolving 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine

Technical Application Note: Solvent Selection & Handling Protocol for 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine

Executive Summary

This guide details the solvent selection, solubilization, and handling protocols for 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine .[1][2] This compound is a lipophilic, basic heterocyclic amine often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors, GPCR ligands, or opioid analogues).

Successful processing requires navigating its dual nature: the hydrophobic 2-phenylethyl tail confers poor aqueous solubility, while the basic benzimidazole core and 5-amino group offer pH-dependent solubility switches.[1][2] This protocol prioritizes stability against oxidation and maximizes recovery during purification.[2]

Physicochemical Profile & Solubility Logic

Understanding the molecular drivers is prerequisite to solvent selection.[2]

| Property | Value (Est.) | Implication for Solvent Selection |

| LogP (Lipophilicity) | ~2.8 – 3.2 | Highly lipophilic.[1][2] Insoluble in water at neutral pH.[2] Soluble in chlorinated and polar aprotic solvents.[2] |

| pKa (Benzimidazole N3) | ~5.6 | Protonation at pH < 4.0 drastically increases aqueous solubility.[2] |

| pKa (Aniline -NH₂) | ~4.2 | Weakly basic.[2] Susceptible to oxidation (browning) in solution if pH > 7.[2] |

| H-Bond Donors | 1 (-NH₂) | Capable of H-bonding; soluble in alcohols (MeOH, EtOH) but temperature-dependent.[1][2] |

| Chemical Stability | Oxidation-prone | The 5-amino group can oxidize to azo/nitroso species.[1][2] Avoid ethers (peroxides) and prolonged exposure to air. |

Solvent Screening & Selection Matrix

Tier 1: Primary Solubilization (Stock Solutions)

-

Recommended: DMSO (Dimethyl Sulfoxide)

-

Alternative: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

-

Rationale: Good for reactions requiring higher temperatures, but harder to remove than alcohols.[2]

-

Tier 2: Reaction & Process Solvents

-

DCM (Dichloromethane): Excellent solubility for synthesis and extraction.

-

THF (Tetrahydrofuran): Good solubility; requires inhibitor-free (BHT-free) grade to prevent radical oxidation of the amine.

-

Ethyl Acetate: Moderate solubility.[2] Ideal for liquid-liquid extraction (organic phase).[2]

Tier 3: Purification & Crystallization Systems

-

Solvent: Ethanol (Hot)

-

Anti-Solvent: Water (Cold) or Hexane

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution

-

Objective: Create a stable stock for biological assays or analytical standards.

-

Materials: Amber glass vial, Argon gas, Anhydrous DMSO.

-

Weighing: Accurately weigh 2.51 mg of the compound (MW ≈ 251.33 g/mol ) into a 2 mL amber vial.

-

Dissolution: Add 1.0 mL of Anhydrous DMSO .

-

Vortexing: Vortex for 30 seconds. If particulates remain, sonicate at 35 kHz for 2 minutes (maintain temp < 30°C).

-

Storage: Purge the headspace with Argon gas for 10 seconds. Cap tightly. Store at -20°C.

-

Stability Check: Visually inspect for color change (darkening indicates oxidation) before use.

-

Protocol B: pH-Switching Purification (Acid-Base Extraction)

-

Objective: Purify the compound from neutral impurities.

-

Principle: Exploits the basicity of the benzimidazole ring.

-

Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

-

Extraction (Acidic): Wash the EtOAc layer with 0.5 M HCl (aq) .

-

Result: The amine protonates (forming the hydrochloride salt) and moves into the aqueous layer. Neutral impurities remain in EtOAc.[2]

-

-

Separation: Collect the aqueous acidic layer.[2] Discard the organic layer (or keep for impurity analysis).

-

Basification: Cool the aqueous layer to 0°C. Slowly add 2 M NaOH or Saturated NaHCO₃ until pH reaches ~9-10.

-

Recovery: Extract the cloudy aqueous mixture with DCM (3x) . Dry combined DCM layers over Na₂SO₄ and evaporate.

Protocol C: LC-MS Mobile Phase Compatibility

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 ensures ionization).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Note: Do not use neutral pH mobile phases; the compound will tail significantly due to interaction with silanols.[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the intended application.

Figure 1: Decision tree for solvent selection based on experimental goals.

Safety & Handling (E-E-A-T)

-

Toxicity Warning: Benzimidazole derivatives, particularly those with phenylethyl moieties (structural similarity to synthetic opioids like Etonitazene precursors), should be treated as Potentially Highly Potent .

-

Waste Disposal: Segregate as "Halogenated Organic Waste" (if DCM used) or "Non-Halogenated Organic Waste". Do not dispose of down the drain due to potential aquatic toxicity.[2]

References

-

Solubility of Benzimidazoles

-

Synthesis & Properties of 2-Substituted Benzimidazoles

-

pKa Determination of Benzimidazoles

-

PubChem Compound Summary

Sources

- 1. 1H-Benzimidazole, 2-methyl- [webbook.nist.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]

- 4. One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide [organic-chemistry.org]

- 5. 2-(2-phenylethyl)-1H-benzimidazole | C15H14N2 | CID 291053 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine

Abstract

This application note provides a comprehensive, step-by-step protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the novel benzimidazole derivative, 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine. As a potential pharmaceutical agent, rigorous analytical methods are required to ensure its identity, purity, and quantity. This guide is designed for researchers, analytical scientists, and drug development professionals. It emphasizes a systematic approach rooted in the physicochemical properties of the analyte, explaining the scientific rationale behind each experimental decision, from initial parameter selection to final method validation according to ICH guidelines.

Introduction

1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine is a heterocyclic aromatic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The development of a reliable and robust HPLC method is a critical step in the drug development pipeline, essential for purity testing, stability studies, and quantitative analysis in various matrices.

This document outlines a logical workflow for creating such a method from first principles, a common task when dealing with new chemical entities for which no established analytical procedures exist.

PART 1: Analyte Characterization and Initial Parameter Selection

A successful HPLC method development strategy begins with understanding the physicochemical properties of the target analyte.

Physicochemical Properties Assessment

-

Structure: The molecule contains a benzimidazole core, a basic amine group (-NH2) at the 5-position, a methyl group at the 1-position, and a phenylethyl group at the 2-position.

-

pKa Estimation: The molecule possesses two primary basic centers: the amine group on the benzene ring and the imidazole nitrogen. The pKa of the benzimidazole ring system is approximately 5.6.[3][4] The anilinic amine group is also basic. The presence of multiple basic sites makes pH control of the mobile phase critical for achieving good chromatography.[5]

-

Lipophilicity (log P): The presence of the phenylethyl and methyl groups, in addition to the benzimidazole core, suggests the molecule is moderately lipophilic. The logarithm of the n-octanol/water partition coefficient (log P) is a key measure of lipophilicity.[6][7] While an experimental value is unavailable, an estimated log P would be in the range of 3-4, indicating good retention on a reversed-phase column.

-

UV Absorbance: The benzimidazole ring system is an effective chromophore.[8] Benzimidazole derivatives typically exhibit strong UV absorbance in the range of 240-300 nm.[9][10][11] A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength (λmax) to ensure maximum sensitivity.

Initial Chromatographic Conditions

Based on the analyte properties, the following starting conditions are proposed. The rationale for each choice is detailed to illustrate the underlying expert logic.

| Parameter | Initial Selection | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | The estimated moderate lipophilicity makes a C18 stationary phase the industry-standard starting point for reversed-phase chromatography. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a buffer and an ion-pairing agent, protonating the basic analyte to a single ionic form. This is crucial for preventing peak tailing caused by silanol interactions on the column. A pH around 2.7 is established. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |

| Detection | PDA Detector, 254 nm & 280 nm | Initial monitoring at two common wavelengths for aromatic compounds. The full spectrum will be recorded to identify the λmax for the final method. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, but starting near ambient is a conservative approach. |

| Injection Vol. | 5 µL | A small injection volume minimizes potential for band broadening. |

| Sample Diluent | 50:50 Acetonitrile:Water | A diluent that is close to the initial mobile phase composition to ensure good peak shape. |

PART 2: Systematic Method Development Workflow

The process of refining the initial conditions into a final, optimized method is systematic. The goal is to achieve a sharp, symmetrical peak with adequate retention and a reasonable run time.

Experimental Protocol: Scouting Gradient

-

Prepare a 10 µg/mL solution of 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine in the sample diluent.

-

Set up the HPLC system with the initial conditions listed in the table above.

-

Execute a broad "scouting" gradient to determine the approximate elution strength required.

-

Gradient Program: 5% B to 95% B over 15 minutes. Hold at 95% B for 2 minutes. Return to 5% B over 1 minute and re-equilibrate for 2 minutes.

-

-

Analyze the resulting chromatogram to determine the retention time (tR) and the percentage of Mobile Phase B (%B) at which the analyte elutes.

Method Optimization Strategy

The results from the scouting gradient guide the optimization process. The primary goal is to adjust the gradient to achieve a retention factor (k') between 2 and 10, ensure good peak shape, and minimize the run time.

Caption: A systematic workflow for HPLC method development.

Let's assume the scouting run shows the analyte eluting at 10 minutes, corresponding to approximately 65% B. A new, more focused gradient can be developed.

Optimized Gradient Protocol:

-

Adjust Gradient Slope:

-

Start at 40% B (approx. 25% below elution %B).

-

Ramp to 75% B (approx. 10% above elution %B) over 8 minutes.

-

Include a wash step at 95% B and a re-equilibration step.

-

-

Evaluate and Fine-Tune:

-

Inject the sample using the new gradient. Assess the peak shape (asymmetry) and retention time.

-

If peak tailing is observed, consider increasing the column temperature to 35°C or 40°C or switching the acidic modifier to phosphoric acid, which can be more effective at masking silanol groups. Several studies on benzimidazole derivatives have successfully used phosphate buffers at acidic pH.[12][13][14]

-

Adjust the flow rate if a shorter or longer run time is desired, keeping in mind the effect on backpressure and efficiency.

-

PART 3: Method Validation Protocol (ICH Q2(R1))

Once the chromatographic conditions are finalized, the method must be validated to demonstrate its suitability for the intended purpose.[15] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[16][17][18]

Validation Parameters and Protocols

The following parameters will be assessed:

-

Specificity:

-

Protocol: Inject a blank (diluent), a placebo (if applicable), and a solution of the analyte. The blank and placebo should show no interfering peaks at the retention time of the analyte.

-

-

Linearity:

-

Protocol: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 1 µg/mL to 50 µg/mL). Inject each solution in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

-

-

Range:

-

Protocol: The range is established by the linearity study and is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.

-

-

Accuracy (Recovery):

-

Protocol: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the analyte. Analyze these samples in triplicate.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

-

-

Precision:

-

Repeatability (Intra-day):

-

Protocol: Perform six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

-

-

Intermediate Precision (Inter-day):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst or on a different instrument.

-

Acceptance Criteria: The RSD over both sets of data should be ≤ 2.0%.

-

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

Protocol: These can be estimated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope. The estimations should be confirmed by injecting solutions at the calculated concentrations.

-

Example Final Method and Validation Summary

The following tables summarize the final optimized method and hypothetical (but typical) validation results.

Table 1: Final Optimized HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 40% to 75% B in 8 min, hold 1 min; to 95% B in 0.5 min, hold 2 min; to 40% B in 0.5 min, hold 3 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Detection | PDA at 282 nm (λmax) |

| Injection Vol. | 5 µL |

| Run Time | 15 minutes |

Table 2: Summary of Validation Results

| Parameter | Result | Acceptance Criteria |

| Specificity | No interference observed | Pass |

| Linearity (r²) | 0.9998 | ≥ 0.999 |

| Range | 1 - 50 µg/mL | Established |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Repeatability (%RSD) | 0.8% | ≤ 2.0% |

| Intermediate Precision (%RSD) | 1.2% | ≤ 2.0% |

| LOD | 0.1 µg/mL | Established |

| LOQ | 0.3 µg/mL | Established |

Conclusion

This application note has detailed a systematic and scientifically-grounded approach to developing a robust, stability-indicating HPLC method for the analysis of 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine. By leveraging an understanding of the analyte's physicochemical properties, a logical workflow was established to move from initial starting conditions to a fully optimized and validated method compliant with ICH guidelines. This procedure provides a reliable framework for ensuring the quality and consistency of this compound in a research and drug development setting.

References

- Benzimidazole - Grokipedia. (n.d.).

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

-

Kulik, A., Błecha, K., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. Retrieved from [Link]

-

PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 68(6), 823-829. Retrieved from [Link]

-

Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

Veith, G. D., & Morris, R. T. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. U.S. Environmental Protection Agency. Retrieved from [Link]

-

Gokturk, S., et al. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy. Magnetic Resonance in Chemistry, 53(12), 1024-1030. Retrieved from [Link]

-

ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

-

Zhang, L., & Li, X. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(3), 565-571. Retrieved from [Link]

-

Bhandari D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5):21-27. Retrieved from [Link]

-

Kulik, A., et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. Retrieved from [Link]

-

Chassaing, C., et al. (2014). Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives. Journal of Pharmaceutical and Biomedical Analysis, 88, 356-361. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Psillakis, E., & Kalogerakis, N. (2002). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. Journal of Liquid Chromatography & Related Technologies, 25(13-15), 2111-2122. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

-

Popova, E. A., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Organics, 4(4), 517-540. Retrieved from [Link]

-

Chen, P. H., et al. (2021). Long-Wavelength Absorbing Benzimidazolo-Chlorin for Enhanced Photodynamic Therapy. ACS Omega, 6(4), 2886-2894. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Boulebd, H., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Semantic Scholar. Retrieved from [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

McCallum, T., et al. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 85(1), 389-398. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorbance spectra of Benzimidazole L (1 mL, 0.0001 M) after adding... Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-phenylethyl)-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. Retrieved from [Link]

-

Eswara Rao, B., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical, Chemical and Biological Sciences, 6(2), 227-232. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-phenylethyl)-1H-benzimidazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]

- 5. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Long-Wavelength Absorbing Benzimidazolo-Chlorin for Enhanced Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. ijpcbs.com [ijpcbs.com]

- 12. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ptfarm.pl [ptfarm.pl]

- 14. semanticscholar.org [semanticscholar.org]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 18. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]

Application Notes & Protocols: High-Purity Crystallization of 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine

Prepared by: Senior Application Scientist, Pharmaceutical Process Chemistry

Abstract

This document provides a comprehensive guide to the purification of 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein focus on robust, scalable crystallization techniques designed to yield high-purity Active Pharmaceutical Ingredient (API) with controlled physical properties. We will explore the scientific principles behind solvent selection, method development, and final product characterization, offering both theoretical understanding and practical, step-by-step instructions for researchers, scientists, and drug development professionals. The aim is to provide a self-validating system for producing crystalline material that meets stringent quality standards.

Introduction: The Critical Role of API Crystallization

1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine is a heterocyclic compound whose purity is paramount for its successful application in drug development. The final crystallization step is one of the most critical unit operations in API manufacturing.[1][2] It not only removes chemical impurities but also defines the solid-state properties of the API, such as crystal form (polymorphism), particle size, and shape.[3][4] These characteristics directly influence the drug's bioavailability, stability, and manufacturability.[5][6]

Benzimidazole derivatives are known to exhibit polymorphism—the ability to exist in multiple crystal forms.[7][8] Different polymorphs of the same API can have distinct physical properties, including solubility and dissolution rate, making polymorph control a key regulatory and therapeutic concern.[6] Therefore, a well-designed crystallization process is not merely a purification step but a critical tool for engineering a consistent and effective drug substance.

Pre-Crystallization Analysis: Understanding the Molecule

A successful crystallization protocol begins with an understanding of the target molecule's physicochemical properties.

-

Structure and Functionality: The molecule possesses a fused benzimidazole ring system, which is aromatic and capable of π–π stacking interactions.[9] The presence of two nitrogen atoms in the imidazole ring introduces polarity.[10] The primary amine group (-NH₂) at the 5-position is a key basic site, allowing for potential salt formation and hydrogen bonding. The N-methyl and 2-phenylethyl substituents add non-polar character, influencing solubility in organic solvents.[10]

-

Solubility Profile: The combination of polar (amine, imidazole) and non-polar (aromatic rings, alkyl chain) features suggests a nuanced solubility profile. The compound is expected to be soluble in polar organic solvents like alcohols and ketones, and potentially in acidic aqueous solutions due to the basic amine group.[11] Its solubility in non-polar solvents like hexanes is likely to be low. This differential solubility is the foundation for effective crystallization.[12]

Strategic Approach to Crystallization Method Selection

The goal of any crystallization is to create a state of supersaturation in a controlled manner, allowing the desired compound to crystallize while impurities remain in the solution (mother liquor).[13] The primary methods to achieve this are cooling, anti-solvent addition, and solvent evaporation.[14] This guide will focus on the two most common and scalable methods: cooling and anti-solvent crystallization.

Caption: High-level workflow for API crystallization purification.

Solvent Selection: The Cornerstone of Crystallization

Choosing the right solvent is the most critical step in developing a crystallization process.[15] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[16] It should also be unreactive, non-toxic, and have a relatively low boiling point for easy removal.[17]

Table 1: Solvent Screening Guide for 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine

| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |

| Ethanol | 78 | Polar Protic | Good general-purpose solvent. Likely to dissolve the compound when hot due to hydrogen bonding with the amine and imidazole nitrogens. Solubility should decrease significantly upon cooling.[18] |

| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point. May show higher solubility, potentially reducing yield but offering good purification. |

| Isopropanol (IPA) | 82 | Polar Protic | Less polar than ethanol. May provide a better solubility differential between hot and cold conditions, improving recovery. |

| Acetone | 56 | Polar Aprotic | Excellent solvent with a low boiling point.[16] Its ability to accept hydrogen bonds makes it a good candidate for dissolving the amine. |

| Ethyl Acetate | 77 | Moderate Polarity | Often a good choice for compounds with mixed polarity.[11] May require heating to achieve full dissolution. |

| Toluene | 111 | Non-polar | The high boiling point can be a drawback. However, it can be effective for aromatic compounds, and its non-polar nature may exclude more polar impurities. |

| Water | 100 | Very Polar | Unlikely to dissolve the free base but could be an excellent anti-solvent or a solvent for the protonated salt form (e.g., hydrochloride salt). |

| n-Hexane | 69 | Non-polar | The compound is expected to be insoluble. An excellent candidate for use as an anti-solvent.[18] |

Scientist's Note: A combination of solvents, or a co-solvent system, can be highly effective.[19] For instance, dissolving the compound in a "good" solvent like ethanol and adding a "poor" solvent (anti-solvent) like water or hexane can precisely control the supersaturation level.[20]

Protocol 1: Cooling Crystallization

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.

Caption: Step-by-step workflow for cooling crystallization.

Detailed Step-by-Step Methodology:

-

Solvent Selection: Based on screening (Table 1), select a suitable solvent (e.g., ethanol).

-

Dissolution: Place the crude 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine in an Erlenmeyer flask. Add a small portion of the chosen solvent. Heat the mixture to near boiling with stirring. Continue adding the solvent in small increments until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[21]

-

Decolorization (Optional): If the solution is colored by impurities, add a small amount (1-2% w/w) of activated carbon and boil for a few minutes.

-

Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization during filtration.[22]

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[19] Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

-

Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to wash the crystals, then re-apply the vacuum. Causality: Using ice-cold solvent minimizes the dissolution of the purified product during washing.[15]

-

Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective for compounds that do not show a strong solubility dependence on temperature or for systems where rapid crystallization is desired.[14]

Caption: Step-by-step workflow for anti-solvent crystallization.

Detailed Step-by-Step Methodology:

-

Solvent System Selection: Choose a miscible pair of solvents. One in which the compound is highly soluble (the "solvent," e.g., acetone) and one in which it is poorly soluble (the "anti-solvent," e.g., n-hexane or water).

-

Dissolution: Dissolve the crude amine in a minimum amount of the "good" solvent at room temperature.

-

Induce Crystallization: With gentle stirring, add the anti-solvent dropwise to the solution. Continue adding until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation has been reached.

-

Crystal Growth: Stop the addition and allow the solution to stand undisturbed. Crystals should begin to form over a period of minutes to hours. If necessary, gentle scratching of the flask's inner wall with a glass rod can initiate nucleation.

-

Complete Precipitation: Once crystal growth appears complete, you may add a small additional volume of the anti-solvent to maximize the yield. The mixture can be cooled in an ice bath if desired.

-

Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of a pre-chilled mixture of the solvent and anti-solvent. Causality: Using a mixture for washing prevents the crystals from re-dissolving (if pure solvent was used) or "oiling out" (if pure anti-solvent was used).

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Validation: Characterization of the Final Product

The success of the purification must be validated through rigorous analytical testing.[23] This ensures the final product meets the required specifications for chemical purity, identity, and solid-state form.

Table 2: Key Analytical Techniques for Crystalline API Characterization

| Technique | Abbreviation | Information Obtained | Purpose in Validation |

| High-Performance Liquid Chromatography | HPLC | Quantitative chemical purity, impurity profile. | To confirm the removal of impurities and quantify the purity (e.g., >99.5%). |

| Melting Point Analysis | MP | Purity and preliminary form identification. | A sharp, narrow melting range is indicative of high purity.[21] |

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C) | Chemical structure confirmation. | To verify the identity and structural integrity of the compound post-crystallization. |

| X-Ray Powder Diffraction | XRPD | Crystalline fingerprint, polymorph identification. | The most definitive method for identifying the specific crystal form and ensuring polymorphic purity.[23] |

| Differential Scanning Calorimetry | DSC | Thermal transitions (melting, recrystallization), polymorphic transitions. | To determine the melting point accurately and screen for the presence of other polymorphs or amorphous content.[24] |

| Thermogravimetric Analysis | TGA | Mass loss versus temperature. | To quantify residual solvent or determine if the crystalline form is a solvate or hydrate. |

Troubleshooting

| Problem | Probable Cause | Suggested Solution |

| Oiling Out | The solution became supersaturated at a temperature above the compound's melting point in that solvent system. | Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. Alternatively, choose a solvent with a lower boiling point.[19] |

| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod. Add a "seed" crystal from a previous batch. Cool the solution further in an ice/acetone bath. Reduce solvent volume by gentle evaporation.[4] |

| Poor Recovery / Low Yield | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure adequate cooling time. For filtration, ensure the apparatus is pre-heated. |

| Impure Product (Post-Crystallization) | Cooling was too rapid, trapping impurities; the chosen solvent is not effective at excluding a specific impurity. | Repeat the recrystallization, ensuring very slow cooling. If an impurity has similar solubility, a different solvent system or an alternative purification method (e.g., chromatography) may be necessary.[20] |

References

- DTIC (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.

- CEPAC (2008). From form to function: Crystallization of active pharmaceutical ingredients.

- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.

- IJCRT.org (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole.

- PMC. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

- Syrris. Pharmaceutical Crystallization in drug development.

- ResearchGate (2025). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis.

- ResearchGate (2025). Polymorphism in 2-propyl-1 H -benzimidazole.

-

PMC. 1-Methyl-2-({amino}methyl)1H-benzimidazol-3-ium picrate. Available at:

- Chemistry LibreTexts (2023). Recrystallization.

- AlfatestLab. API: solid state robust characterization in key to cut costs and time!.

- PubMed (2014). Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole.

- API Crystallization.

- Recrystallization1.

- Labinsights (2023). Crystallinity Determination for API Development.

- Chemistry LibreTexts (2022). 3.3C: Determining Which Solvent to Use.

- Recrystallization.

- Teva api (TAPI) (2021). Defining the right physical properties of API.

- SciSpace. Recrystallization of Active Pharmaceutical Ingredients.

- Sciencemadness Discussion Board (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.

- Isolation and Purification of Organic Compounds Recrystallization (Expt #3).

- VxP Pharma (2020). Crystallization of Active Pharmaceutical Ingredients.

- YouTube (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

- Quora (2018). How to choose a solvent for crystallization of an organic compound.

Sources

- 1. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

- 2. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]

- 3. crystalpharmatech.com [crystalpharmatech.com]

- 4. scispace.com [scispace.com]

- 5. alfatestlab.com [alfatestlab.com]

- 6. tapi.com [tapi.com]

- 7. researchgate.net [researchgate.net]

- 8. Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Methyl-2-({[(1-methyl-1H-benzimidazol-2-yl)methyl](phenyl)amino}methyl)1H-benzimidazol-3-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mt.com [mt.com]

- 14. syrris.com [syrris.com]

- 15. Recrystallization [sites.pitt.edu]

- 16. quora.com [quora.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]

- 21. people.chem.umass.edu [people.chem.umass.edu]

- 22. ijcrt.org [ijcrt.org]

- 23. labinsights.nl [labinsights.nl]

- 24. researchgate.net [researchgate.net]

Troubleshooting & Optimization

optimizing yield in the synthesis of 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine

Technical Support Center: Synthesis of 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine

Current Status: Online Role: Senior Application Scientist Ticket ID: OPT-YIELD-BMZ-05

Executive Summary: The "Golden Route" Strategy